Stereochemistry-Dependent Pharmacological Switch: (3S,4R) Agonist vs. (3R,4S) Antagonist at Melanocortin-4 Receptor
In a head-to-head comparison of pyrrolidine diastereoisomers at the human melanocortin-4 receptor, the (3S,4R)-configured compound 13b-1 functioned as a potent full agonist with Kᵢ = 1.0 nM and EC₅₀ = 3.8 nM, whereas its (3R,4S)-isomer 13b-2 acted as an antagonist with Kᵢ = 4.7 nM and IC₅₀ = 64 nM [1]. The stereochemistry alone dictated whether the compound activated or blocked the receptor, with the (3S,4R)-agonist demonstrating in vivo efficacy in a diet-induced obesity rat model [1]. Although the exact compound under evaluation is a simpler scaffold, this data establishes the critical principle that the (3S,4R) configuration on trans-4-substituted pyrrolidines is essential for agonist functionality in this receptor family.
| Evidence Dimension | MC4R binding affinity and functional activity (agonist vs. antagonist) |
|---|---|
| Target Compound Data | Kᵢ = 1.0 nM, EC₅₀ = 3.8 nM (agonist) for (3S,4R)-pyrrolidine 13b-1 |
| Comparator Or Baseline | Kᵢ = 4.7 nM, IC₅₀ = 64 nM (antagonist) for (3R,4S)-pyrrolidine 13b-2 |
| Quantified Difference | 4.7-fold weaker binding and complete functional inversion from agonist to antagonist upon stereochemical switch |
| Conditions | Human MC4R binding and functional assays in vitro; diet-induced obesity model in rats |
Why This Matters
Demonstrates that procurement of the correct (3S,4R) enantiomer is non-negotiable for agonist-directed programs and that racemic material introduces antagonistic activity that would confound screening results.
- [1] Chen, C. et al. (2008). Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 18(1), 129–136. PMID: 18032040. Available at: https://pubmed.ncbi.nlm.nih.gov/18032040/ View Source
